

In-Depth Technical Guide: Boc-N-Amido-PEG4propargyl

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Compound of Interest		
Compound Name:	Boc-N-Amido-PEG4-propargyl	
Cat. No.:	B611215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Boc-N-Amido-PEG4-propargyl**, a versatile heterobifunctional linker crucial for advancements in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

Boc-N-Amido-PEG4-propargyl is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group and a Boc-protected amine. This structure allows for sequential conjugation reactions, making it an invaluable tool in the construction of complex biomolecules. [1][2] The propargyl group facilitates covalent linkage to azide-containing molecules via coppercatalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3][4] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[2]

Property	Value	Source
Molecular Weight	331.4 g/mol	[5]
Molecular Formula	C16H29NO6	[5]
Purity	Typically ≥95-98%	[4][5]
CAS Number	1219810-90-8	[5]



Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][6] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.

Boc-N-Amido-PEG4-propargyl serves as a flexible linker in PROTAC synthesis.[1] The synthetic strategy typically involves two key steps:

- Click Chemistry: The propargyl group of the linker is reacted with an azide-functionalized molecule, which could be either the target protein ligand or the E3 ligase ligand.
- Amide Coupling: Following the deprotection of the Boc group, the resulting amine is coupled with a carboxylic acid-functionalized partner (the other ligand) to complete the PROTAC structure.

Experimental Protocols General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition of an azide-containing molecule to **Boc-N-Amido-PEG4-propargyI**.

Materials:

- Boc-N-Amido-PEG4-propargyl
- Azide-functionalized molecule (e.g., ligand for a target protein)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:



- Dissolve **Boc-N-Amido-PEG4-propargyl** (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
- Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in the reaction solvent.
- Prepare a solution of copper(II) sulfate (0.1-0.2 equivalents) in the reaction solvent.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

General Protocol for Boc Deprotection and Amide Coupling

This protocol describes the deprotection of the Boc group and subsequent amide bond formation.

Materials:

- Boc-protected intermediate from the CuAAC reaction
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)
- Coupling reagent (e.g., HATU, HBTU)
- Non-nucleophilic base (e.g., DIPEA)
- Anhydrous DMF



Procedure:

Part 1: Boc Deprotection

- Dissolve the Boc-protected intermediate in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution.
- Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

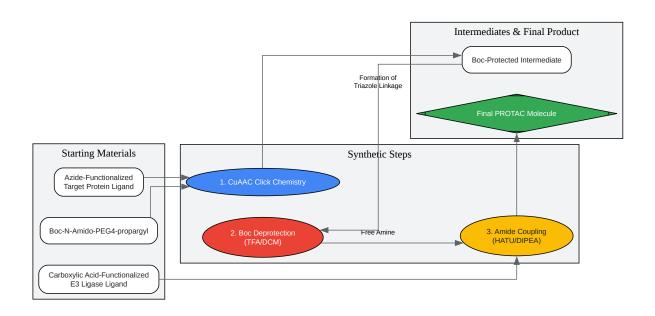
Part 2: Amide Coupling

- Dissolve the amine salt and the carboxylic acid-functionalized molecule (1.0-1.2 equivalents)
 in anhydrous DMF.
- Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the amine salt.
- Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
- The final PROTAC product is then purified by preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving Boc-N-Amido-PEG4-propargyl.

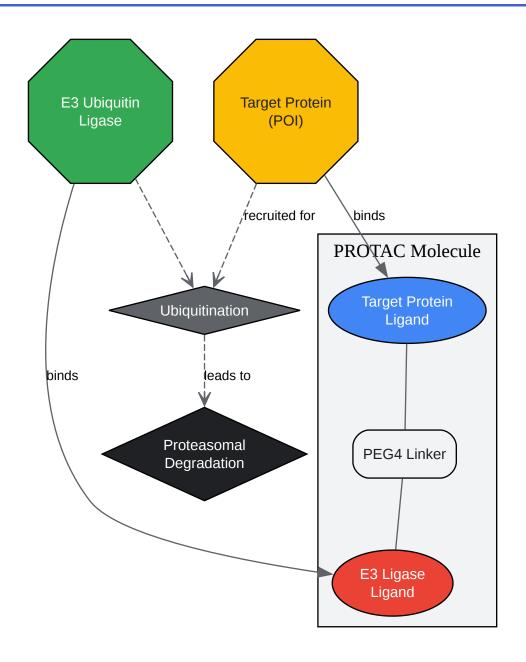




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Caption: Synthetic Workflow for a PROTAC using Boc-N-Amido-PEG4-propargyl.





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Caption: Mechanism of Action for a PROTAC-mediated protein degradation.

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